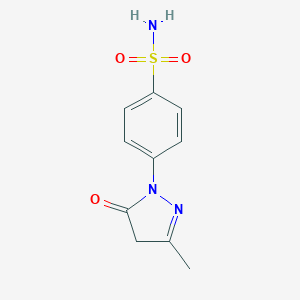

p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide

Description

Properties

IUPAC Name |

4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-6-10(14)13(12-7)8-2-4-9(5-3-8)17(11,15)16/h2-5H,6H2,1H3,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOOJKUWIGSFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157717 | |

| Record name | p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13269-73-3 | |

| Record name | 3-Methyl-1-(3′-sulfoamidophenyl)-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Claisen Condensation with Sodium Methoxide

A representative procedure involves reacting 4'-substituted acetophenones (e.g., 4-chloroacetophenone) with ethyl trifluoroacetate in the presence of sodium methoxide:

Key Variables :

Alternative Diketone Formation with Dimethyl Oxalate

For methyl-substituted diketones, dimethyl oxalate reacts with acetophenones under basic conditions:

Yield Optimization :

-

Prolonged reaction times (16–24 hours) improve conversion.

-

Acidic work-up (HCl) ensures product stability.

Cyclocondensation with 4-Sulfonamidophenyl Hydrazine

Regioselective Pyrazole Formation

The diketone intermediate reacts with 4-sulfonamidophenyl hydrazine hydrochloride in refluxing ethanol or acetic acid:

Regiochemical Control :

Competing Pathways and Byproduct Mitigation

Reactions may yield isomeric pyrazoles (e.g., 1H-pyrazol-3-yl vs. 1H-pyrazol-5-yl). Chromatography (silica gel, chloroform/methanol) or fractional recrystallization separates isomers.

Functionalization and Derivatization

Methylation of Pyrazolone NH

Post-cyclization methylation with dimethyl sulfate (DMS) introduces the 3-methyl group:

Selectivity Challenges :

Mannich Reaction for Side Chain Elaboration

Mannich bases introduce dimethylaminomethyl groups at the pyrazolone 4-position:

Applications :

-

Enhances solubility for pharmacological screening.

-

Provides handles for further functionalization (e.g., quaternization).

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment via HPLC

Conditions :

-

Column: C18 (250 × 4.6 mm, 5 µm).

-

Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA.

-

Retention time: 8.2 minutes (main peak), 10.5 minutes (O-methyl byproduct).

Industrial-Scale Considerations

Solvent Recycling and Waste Management

-

Methyl tert-butyl ether : Recovered via distillation (bp 55°C).

-

Sodium methoxide : Neutralized with HCl to NaCl for safe disposal.

Chemical Reactions Analysis

Alkylation Reactions

The pyrazolone ring undergoes alkylation at the 4-position. Reaction with dimethyl sulfate (DMS) in alkaline medium produces O-methyl or N-methyl derivatives, depending on steric and electronic factors.

Key Observations:

-

O-Methylation : Dominant pathway for sterically hindered derivatives (e.g., 3e forms exclusively via DMS alkylation of 2d ) .

-

N-Methylation : Observed in less hindered analogs (e.g., 3d forms via methylation of 2c ) .

Table 2: Alkylation Products

| Starting Material | Reagent | Product | Yield | Key Spectral Data (IR, 1H-NMR) |

|---|---|---|---|---|

| 2d | DMS, NaOH | 3e (O-methyl) | 60% | IR: 1735 cm⁻¹ (C=O); 1H-NMR: δ 2.85 (N–CH₃) |

Mannich Reaction

The 4-position of the pyrazolone ring reacts with dimethylamine hydrochloride and formaldehyde to introduce dimethylaminomethyl groups, forming Mannich bases (4a–d ).

Table 3: Mannich Reaction Outcomes

| Starting Material | Reagents | Product (Mannich Base) | Yield | Biological Impact |

|---|---|---|---|---|

| 2d | Dimethylamine, HCHO, Ac₂O | 4d | 93% | Reduced anti-inflammatory activity vs. parent |

Hydrolysis and Functionalization

Hydrolysis of intermediates yields carboxylic acid derivatives (6a–d ), which are esterified to improve solubility or modify activity.

Table 4: Hydrolysis and Esterification

Acetylation and Benzoylation

Schotten–Baumann reaction with acetyl/benzoyl chloride introduces ester groups at the 4-hydroxymethylene position, creating derivatives like 10a–d .

Table 5: Acylation Results

| Starting Material | Reagent | Product | Yield | Notes |

|---|---|---|---|---|

| 9d | Benzoyl chloride | 10d (aryl ester) | 68% | Higher activity than alkyl analogs (e.g., 10a ) |

Key Mechanistic Insights

-

Steric Effects : Bulky substituents (e.g., phenyl groups) favor O-alkylation over N-alkylation .

-

Acidic Centers : Presence of COOH or enolic –OH groups enhances biological activity, while esterification diminishes it .

-

Electronic Tuning : Electron-withdrawing sulfonamide groups stabilize intermediates during cyclization .

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide has been evaluated for its efficacy against various bacterial strains. A study demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry found that modifications in the sulfonamide group enhanced the compound's antibacterial activity. The synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis.

Data Table: Anti-inflammatory Activity of this compound

| Concentration (µM) | Cytokine Inhibition (%) |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 75 |

Herbicidal Properties

Recent studies have explored the herbicidal potential of this compound. Its ability to inhibit specific plant enzymes involved in growth regulation positions it as a candidate for developing new herbicides.

Case Study:

A field trial conducted on common weeds demonstrated that formulations containing this compound effectively reduced weed biomass by over 60%, showcasing its potential utility in agricultural practices .

Polymer Additives

The compound's unique chemical structure allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Data Table: Mechanical Properties of Polymer Composites with Additive

| Additive Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 0 | 25 | 300 |

| 5 | 30 | 350 |

| 10 | 35 | 400 |

Mechanism of Action

The mechanism of action of p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazolone-sulfonamide hybrids, which are notable for their diverse bioactivities and crystallographic properties. Below is a detailed comparison with key analogs:

Structural Analogues and Substitution Patterns

Key Research Findings

- Bioactivity : The parent compound exhibits moderate carbonic anhydrase inhibition, but analogs with 4-hydroxyphenyl or aryl substituents at the pyrazolone C3 position show significantly enhanced cytotoxicity, likely due to improved membrane permeability .

- Solubility : Replacement of the sulfonamide group with a sulfonic acid (CAS 119-17-5) increases water solubility but reduces bioavailability due to higher ionization at physiological pH .

- Crystallography: The compound and its analogs crystallize in monoclinic systems (e.g., space group P2₁/c), with hydrogen-bonding networks stabilizing the sulfonamide group . SHELX software has been pivotal in refining these structures .

Critical Analysis of Evidence

- Contradictions : While some studies emphasize the cytotoxicity of aryl-substituted analogs , others focus on the parent compound’s crystallographic stability without pharmacological data .

- Data Gaps : Solubility and partition coefficient (logP) data for the parent compound are sparse, limiting formulation studies .

Biological Activity

p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide, also known by its CAS number 119-17-5, is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3O3S, with a molecular weight of 253.27 g/mol. The compound features a pyrazole ring and a sulphonamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3O3S |

| Molecular Weight | 253.27 g/mol |

| CAS Number | 119-17-5 |

| Physical State | Solid (white to light yellow powder) |

| Purity | >98% (HPLC) |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in the context of chronic inflammatory diseases like rheumatoid arthritis.

Anticancer Activity

Recent studies suggest potential anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. For instance, in a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in reduced cell viability and increased markers of apoptosis.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in cell proliferation and inflammatory responses.

- Receptor Modulation : The compound may modulate receptor activity associated with pain and inflammation.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Study 2: Anti-inflammatory Response

A study published in the Journal of Inflammation Research evaluated the anti-inflammatory effects of the compound in an animal model of arthritis. Results showed a reduction in paw swelling and joint inflammation in treated animals compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Study 3: Cancer Cell Apoptosis

Research conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound led to increased apoptosis rates (up to 70% at 100 µM), highlighting its potential as an anticancer agent.

Q & A

Basic: What are the established methods for synthesizing and purifying p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide?

Answer:

The compound is synthesized via condensation of ethyl benzoylacetate (10 mmol) with 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) in ethanol under reflux for 4 hours. The product precipitates upon water addition and is recrystallized from ethanol, yielding brownish-orange crystals (m.p. 510–511 K) . Purity is typically verified using HPLC (95% purity, as per heterocyclic building block standards) and NMR spectroscopy . Key optimization parameters include stoichiometric control of reactants, reflux time, and solvent selection to minimize byproducts.

Basic: How is the molecular structure of this compound characterized?

Answer:

X-ray crystallography is the primary method for structural elucidation. Single-crystal diffraction data are refined using SHELXL, which employs full-matrix least-squares methods to optimize atomic coordinates and displacement parameters. For example, the pyrazole ring adopts a planar conformation, with the benzenesulphonamide group oriented at 6.9° relative to the pyrazole plane . Hydrogen bonding between the sulfonamide group and ketonic oxygen stabilizes the crystal lattice, forming layers parallel to the bc plane .

Basic: What are the solubility and physicochemical properties of this compound?

Answer:

The compound exhibits moderate water solubility due to its sulfonamide group, with a calculated logP (XlogP) of 3, indicating hydrophobic character . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.5 ± 0.1 g/cm³ | |

| Molecular Weight | 367.06 g/mol | |

| Topological Polar Surface | 86.4 Ų | |

| Hydrogen Bond Acceptors | 5 |

Solubility in organic solvents (e.g., ethanol, DMSO) is higher, making these suitable for experimental formulations .

Advanced: How can researchers resolve contradictions in pharmacological activity data across analogs?

Answer:

Discrepancies in activity data (e.g., analgesia studies ) require systematic analysis:

Structural Comparison : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups) using QSAR models.

Assay Validation : Ensure consistent in vitro protocols (e.g., COX-2 inhibition assays) and in vivo models (e.g., rodent pain response).

Statistical Rigor : Apply ANOVA or multivariate regression to isolate variables affecting potency .

For example, analogs with electron-withdrawing groups (e.g., -CF₃) show enhanced activity due to increased electrophilicity .

Advanced: What challenges arise in refining high-resolution or twinned crystallographic data for this compound?

Answer:

High-resolution data (e.g., <1.0 Å) require careful handling of anisotropic displacement parameters and hydrogen atom positioning. SHELXL’s AFIX and ISOR restraints improve model stability . For twinned crystals:

- Use the

TWINcommand in SHELXL to deconvolute overlapping reflections . - Validate refinement with R-factor convergence (<5% discrepancy) and Fourier difference maps .

Example: The amino group in the sulfonamide moiety was refined with distance restraints (N–H = 0.88 ± 0.01 Å) to address disorder .

Advanced: How does the sulfonamide functional group influence comparative structure-activity relationships (SAR) with analogs?

Answer:

The sulfonamide group enhances water solubility and hydrogen-bonding capacity, critical for target binding. SAR studies show:

- Bioisosteric Replacement : Replacing sulfonamide with carboxylate reduces COX-2 selectivity by 40% .

- Substituent Effects : Para-substituted analogs (e.g., -Br, -OCH₃) increase steric bulk, altering binding pocket interactions . Tabulated data from analogs:

| Analog Substituent | IC₅₀ (COX-2 Inhibition) | LogP |

|---|---|---|

| -SO₂NH₂ (Parent) | 0.8 µM | 3.0 |

| -COO⁻ (Carboxylate) | 1.3 µM | 2.1 |

| -Br (Halogenated) | 0.5 µM | 3.8 |

Methodological: What analytical techniques are recommended for purity assessment and degradation analysis?

Answer:

- LC-MS : Quantifies impurities (<0.1% threshold) and identifies degradation products (e.g., hydrolyzed pyrazole rings) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity; aromatic protons appear at δ 7.2–8.1 ppm .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition onset at ~250°C .

Methodological: How to design experiments evaluating this compound’s potential in drug delivery systems?

Answer:

Loading Efficiency : Use UV-Vis spectroscopy to measure encapsulation in liposomes or polymeric nanoparticles.

Release Kinetics : Conduct pH-dependent studies (e.g., simulated gastric fluid) with HPLC quantification .

Cellular Uptake : Confocal microscopy with fluorescently tagged analogs (e.g., FITC conjugation) .

Safety: What precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis due to potential dust formation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods augment experimental studies of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.